Cas no 1805453-19-3 (4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde)
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde
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- Inchi: 1S/C7H4F2INO2/c8-6(9)4-3(2-12)1-11-7(10)5(4)13/h1-2,6,13H
- InChI Key: IJWKXYXHXYVHGM-UHFFFAOYSA-N
- SMILES: IC1=C(C(C(F)F)=C(C=O)C=N1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- XLogP3: 1.3
- Topological Polar Surface Area: 50.2
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029030010-250mg |
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde |
1805453-19-3 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
| Alichem | A029030010-500mg |
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde |
1805453-19-3 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029030010-1g |
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde |
1805453-19-3 | 95% | 1g |
$2,808.15 | 2022-04-01 |
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde
4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde: A Comprehensive Overview
The compound 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde (CAS No. 1805453-19-3) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and versatility in synthetic chemistry. The structure of this molecule is characterized by the presence of a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, an iodine atom, and an aldehyde group. These functional groups contribute to its reactivity, stability, and potential for further chemical modifications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. The incorporation of the difluoromethyl group into the pyridine ring is particularly noteworthy, as it introduces electronic effects that enhance the molecule's reactivity in certain chemical transformations. Additionally, the presence of the hydroxyl group and aldehyde group provides opportunities for further functionalization, making this compound a valuable building block in medicinal chemistry and materials science.
One of the most promising applications of 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde lies in its potential as a precursor for drug development. The pyridine scaffold is a common structural motif in numerous bioactive compounds, including antiviral agents, anticancer drugs, and neuroprotective agents. The substitution pattern of this compound allows for fine-tuning of its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The presence of the aldehyde group enables its use in click chemistry reactions, which are widely employed in the synthesis of advanced materials such as polymers and nanoparticles. Furthermore, the iodine atom in the structure can serve as a leaving group in nucleophilic substitution reactions, facilitating the incorporation of diverse functional groups into the molecule. These properties make it an attractive candidate for use in the development of novel materials with tailored electronic and mechanical properties.
The synthesis of 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution to introduce the desired functional groups. Recent optimizations have focused on improving reaction yields and reducing environmental impact by employing greener solvents and catalysts.
From an environmental perspective, researchers have explored the biodegradation pathways of this compound to assess its potential ecological impact. Studies indicate that under aerobic conditions, the molecule undergoes rapid microbial degradation due to its hydrophilic nature and susceptibility to enzymatic cleavage. This finding is particularly important for industries involved in large-scale production or application of this compound, as it highlights its potential for safe disposal and minimal environmental footprint.
In conclusion, 4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-carboxaldehyde (CAS No. 1805453-19-3) is a versatile organic compound with significant potential across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool in synthetic chemistry, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in advancing scientific innovation.
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